molecular formula C15H20O3 B14202688 2-[(4-Methoxyphenyl)methoxy]hept-6-EN-3-one CAS No. 918819-08-6

2-[(4-Methoxyphenyl)methoxy]hept-6-EN-3-one

Cat. No.: B14202688
CAS No.: 918819-08-6
M. Wt: 248.32 g/mol
InChI Key: OWBOFUCRFOKLTF-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methoxy]hept-6-EN-3-one is an organic compound with a complex structure that includes a methoxyphenyl group and a hept-6-en-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methoxy]hept-6-EN-3-one typically involves the reaction of 4-methoxybenzyl alcohol with hept-6-en-3-one under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methoxy]hept-6-EN-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[(4-Methoxyphenyl)methoxy]hept-6-EN-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(4-Methoxyphenyl)methoxy]hept-6-EN-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but has a different backbone structure.

    p-Anisalacetone: Similar in having a methoxyphenyl group, but differs in the position and type of functional groups.

Uniqueness

2-[(4-Methoxyphenyl)methoxy]hept-6-EN-3-one is unique due to its specific combination of functional groups and the hept-6-en-3-one backbone

Properties

CAS No.

918819-08-6

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methoxy]hept-6-en-3-one

InChI

InChI=1S/C15H20O3/c1-4-5-6-15(16)12(2)18-11-13-7-9-14(17-3)10-8-13/h4,7-10,12H,1,5-6,11H2,2-3H3

InChI Key

OWBOFUCRFOKLTF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CCC=C)OCC1=CC=C(C=C1)OC

Origin of Product

United States

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